2,4-Dichloro-6-fluorobenzenesulfonamide
Overview
Description
2,4-Dichloro-6-fluorobenzenesulfonamide is an organic compound with the molecular formula C₆H₄Cl₂FNO₂S. This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a sulfonamide group attached to a benzene ring. It is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-fluorobenzenesulfonamide typically involves the chlorination and fluorination of benzenesulfonamide derivatives. One common method includes the reaction of 2,4-dichlorobenzenesulfonamide with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2,4-Dichloro-6-fluorobenzenesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for designing new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2,4-Dichlorobenzenesulfonamide
- 2,6-Difluorobenzenesulfonamide
- 4-Fluorobenzenesulfonamide
Comparison: Compared to its similar compounds, 2,4-Dichloro-6-fluorobenzenesulfonamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications. For example, the fluorine atom can enhance the compound’s stability and bioavailability, while the chlorine atoms can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2,4-dichloro-6-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FNO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMWFDKXMVWSEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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